molecular formula C8H11NO2 B1196577 Dehydroretronecine CAS No. 23107-12-2

Dehydroretronecine

Cat. No. B1196577
CAS RN: 23107-12-2
M. Wt: 153.18 g/mol
InChI Key: QFPRRXUPCPFWKD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroretronecine is a carcinogenic metabolite of the pyrrolizidine alkaloid monocrotaline . It is known to interact covalently with cysteine and glutathione .


Synthesis Analysis

The synthesis of Dehydroretronecine involves the reaction with cysteine and glutathione in an in vitro system of phosphate buffer solutions . The reaction products were identified structurally by chromatographic, nuclear magnetic resonance, infrared, ultraviolet, and mass-spectral analysis .


Molecular Structure Analysis

Dehydroretronecine has a molecular formula of C8H11NO2 . The reaction products of Dehydroretronecine with cysteine and glutathione are the sulfhydryl-linked 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine .


Chemical Reactions Analysis

Dehydroretronecine reacts with cysteine and glutathione, forming the sulfhydryl-linked 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine . It has also been found to react with purine and pyrimidine nucleosides such as the N2 of deoxyguanosine (dG) and N6 of deoxyadenosine (dA) .


Physical And Chemical Properties Analysis

Dehydroretronecine has a molecular weight of 153.18 . Its predicted boiling point is 361.2±32.0 °C, and its predicted density is 1.39±0.1 g/cm3 .

Scientific Research Applications

DNA Adduct Formation and Genotoxicity

Studies have shown that the metabolism of pyrrolizidine alkaloids generates DHR, which can form DNA adducts in vivo and in vitro. These DNA adducts are critical in understanding the genotoxic potential of pyrrolizidine alkaloids, as they can lead to mutations and initiate carcinogenic processes. For instance, the development of a (32)P-postlabeling/HPLC method allowed for the detection of DHR-derived DNA adducts, shedding light on the molecular mechanisms underlying the genotoxicity of these substances (Yang et al., 2001).

Relationship Between DNA Adduct Levels and Tumorigenesis

Further research has explored the correlation between DNA adduct levels and the incidence of liver tumorigenesis in animal models. The formation of DHR-derived DNA adducts in liver endothelial cells, the primary site for the development of liver tumors induced by pyrrolizidine alkaloids, underscores the critical role of these adducts in the carcinogenic process. For example, a study demonstrated that the levels of DHR-derived DNA adducts in rat liver endothelial cells correlated with the preferential induction of liver hemangiosarcomas by riddelliine, a specific pyrrolizidine alkaloid (Chou et al., 2003).

Phototoxicity and Reactive Oxygen Species Formation

DHR and other dehydro-pyrrolizidine alkaloids have been investigated for their potential to induce phototoxicity and generate reactive oxygen species (ROS) upon photoirradiation. This aspect is particularly relevant to understanding the risk of secondary (hepatogenous) photosensitization and the possible induction of skin cancer associated with exposure to pyrrolizidine alkaloids. A study highlighted that UVA photoirradiation of DHR leads to lipid peroxidation mediated by singlet oxygen and superoxide, suggesting a mechanism for pyrrolizidine alkaloid-induced phototoxicity and genotoxicity (Zhao et al., 2011).

Safety And Hazards

Dehydroretronecine is a carcinogenic metabolite . It’s important to handle it with care and appropriate safety measures.

properties

IUPAC Name

(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPRRXUPCPFWKD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CC(=C2[C@@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945783
Record name 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroretronecine

CAS RN

23107-12-2
Record name (1R)-2,3-Dihydro-1-hydroxy-1H-pyrrolizine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23107-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroretronecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023107122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRORETRONECINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG6MWR17OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroretronecine
Reactant of Route 2
Dehydroretronecine
Reactant of Route 3
Dehydroretronecine
Reactant of Route 4
Dehydroretronecine
Reactant of Route 5
Reactant of Route 5
Dehydroretronecine
Reactant of Route 6
Dehydroretronecine

Citations

For This Compound
560
Citations
R HUXTABLE, D CIARAMITARO… - Molecular …, 1978 - Citeseer
… Dehydroretronecine, a metabolite of monocrotaline, produced right ventricular hypertrophy … The different effects observed between momocrotaline and dehydroretronecine may indicate …
Number of citations: 106 citeseerx.ist.psu.edu
JR Allen, IC Hsu, LA Carstens - Cancer Research, 1975 - AACR
… , data are presented that indicate that dehydroretronecine … 10months following the cessa tion of dehydroretronecine … , skeletal muscle that had been in con tact with dehydroretronecine …
Number of citations: 114 aacrjournals.org
RC Shumaker, KA Robertson, IC Hsu… - Journal of the National …, 1976 - academic.oup.com
… monocrotaline or its metabolite dehydroretronecine for 1 year. The … Of 60 rats that received dehydroretronecine, 39 developed … was that the metabolite dehydroretronecine is a proximate …
Number of citations: 67 academic.oup.com
KA Robertson, JL Seymour, MT Hsia, JR Allen - Cancer Research, 1977 - AACR
… Dehydroretronecine was allowed to react with cysteine and glutathione in an in vitro system … -linked 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine. Active …
Number of citations: 75 aacrjournals.org
JR Allen, IC Hsu - … of the Society for Experimental Biology …, 1974 - journals.sagepub.com
When dehydroretronecine, a metabolite of the pyrrolizidine alkaloid monocrotaline, is given subcutaneously to rats at doses ranging between 90 and 250 mg per kg body weight, a …
Number of citations: 16 journals.sagepub.com
KA Robertson - Cancer Research, 1982 - AACR
Dehydroretronecine, an antimitotic and carcinogenic agent, reacted with deoxyguanosine at pH 7.4 in vitro to yield in nearly equal quantities two major adducts, which were isolated by …
Number of citations: 91 aacrjournals.org
RL Reed, KG Ahern, GD Pearson, DR Buhler - Carcinogenesis, 1988 - academic.oup.com
Dehydroretronecine (DHR), a major metabolite of the pyr-rolizidine alkaloids, has been shown to bind and crosslink pBR322 plasmid DNA and M13 viral DNA, as monitored by electron …
Number of citations: 49 academic.oup.com
YC Yang, J Yan, M Churchwell, R Beger… - Chemical research in …, 2001 - ACS Publications
Pyrrolizidine alkaloids are naturally occurring genotoxic chemicals produced by a large number of plants. Metabolism of pyrrolizidine alkaloids in vivo and in vitro generates …
Number of citations: 54 pubs.acs.org
IC Hsu, JR Allen, CF Chesney - Proceedings of the Society …, 1973 - journals.sagepub.com
The major detectable pyrrole metabolite of the pyrrolizidine alkaloid, monocrotaline, present in the liver, blood, and urine of rats, has been identified as dehydroretronecine. The …
Number of citations: 70 journals.sagepub.com
PP Wickramanayake, BL Arbogast… - Journal of the …, 1985 - ACS Publications
In vitro reaction of dehydroretronecine with the nucleosides guanosine, adenosine, deoxyadenosine, uridine, and deoxythymidine and the nucleotides deoxyguanosine S'-…
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.